What are the physicochemical properties of Fmoc-3-methyl-D-phenylalanine
What are the physicochemical properties of Fmoc-3-methyl-D-phenylalanine
An In-depth Technical Guide to the Physicochemical Properties of Fmoc-3-methyl-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Fmoc-3-methyl-D-phenylalanine is a specialized amino acid derivative crucial for peptide synthesis and drug discovery.[1][2] Its unique structure, featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a methyl group on the phenyl ring, offers distinct advantages in the design of novel peptides.[2] The Fmoc group provides base-labile protection of the alpha-amino nitrogen, a cornerstone of modern solid-phase peptide synthesis (SPPS), while the meta-methyl substitution on the phenylalanine ring helps to fine-tune peptide conformation and activity.[2][3] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its use, and relevant synthesis workflows.
Core Physicochemical Properties
The fundamental properties of Fmoc-3-methyl-D-phenylalanine are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₃NO₄ | [1][4] |
| Molecular Weight | 401.46 g/mol | [1][4] |
| Appearance | White solid/powder | [1] |
| Melting Point | 136 - 142 °C (Lit.) | [1] |
| Optical Rotation | [a]D20 = 7 ± 2 ° (c=1 in MeOH) | [1] |
| Purity | ≥ 98% | [1][4] |
| CAS Number | 352351-64-5 | [1] |
| Synonyms | Fmoc-D-Phe(3-Me)-OH, Fmoc-m-Me-D-Phe-OH | [1] |
| Storage Conditions | Store at 0 - 8 °C | [1] |
Solubility Profile
Experimental Protocols
The following sections detail generalized but essential experimental protocols relevant to the synthesis and use of Fmoc-3-methyl-D-phenylalanine.
General Protocol for Fmoc-Amino Acid Synthesis
The synthesis of an Fmoc-protected amino acid like Fmoc-3-methyl-D-phenylalanine typically involves the acylation of the amino acid's α-amino group with an activated Fmoc reagent under basic conditions, often following Schotten-Baumann reaction conditions.[7]
Materials:
-
3-methyl-D-phenylalanine
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Dioxane or Acetone
-
Deionized Water
-
Ethyl Acetate / Hexane (for recrystallization)
Procedure:
-
Dissolution: Dissolve 3-methyl-D-phenylalanine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate or a 1:1 mixture of dioxane and water. Stir until the amino acid is fully dissolved.[7]
-
Cooling: Cool the solution to 0-4 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve Fmoc-OSu (approx. 1.05 equivalents) in dioxane. Add this solution dropwise to the cooled amino acid solution over 30-60 minutes with vigorous stirring.[7]
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring overnight (8-12 hours).[7]
-
Work-up:
-
Drying & Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a pure white crystalline solid.[7]
Protocol for Use in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-3-methyl-D-phenylalanine is incorporated into a peptide chain using an automated or manual synthesizer. The process involves iterative cycles of deprotection and coupling.
Key Steps in an SPPS Cycle:
-
Resin Swelling: The solid support resin (e.g., Wang or Rink Amide resin) is swelled in a suitable solvent like DMF for approximately 1 hour.[9]
-
Fmoc Deprotection: The Fmoc protecting group from the resin-bound amino acid is removed to expose a free amine. This is typically achieved by treating the resin with a 20% solution of piperidine in DMF for 10-20 minutes.[9][10] The resin is then washed thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[10]
-
Amino Acid Activation & Coupling:
-
In a separate vessel, Fmoc-3-methyl-D-phenylalanine (typically 3-5 equivalents) is pre-activated. This is done by dissolving it in DMF with a coupling reagent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine).[11][12]
-
This activated amino acid solution is added to the resin with the free amine. The coupling reaction is allowed to proceed for 1-4 hours at room temperature.[9]
-
-
Washing: After the coupling reaction, the resin is washed extensively with DMF to remove excess reagents and byproducts.
-
Iteration: The cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.
Visualized Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of the chemical logic and experimental workflows involved.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Fmoc-3-methyl-D-phenylalanine | CymitQuimica [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. researchgate.net [researchgate.net]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
